2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone and dihydroisoquinoline moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound may have potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure and reactivity make it a versatile candidate for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline analogs: These compounds share a similar isoquinoline core and have been studied for their biological activities.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds have shown antifungal activity and have been evaluated for their structure-activity relationships
Properties
Molecular Formula |
C29H24N4O2S2 |
---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H24N4O2S2/c34-27-23(18-24-28(35)33(29(36)37-24)17-13-20-8-2-1-3-9-20)26(30-25-12-6-7-15-32(25)27)31-16-14-21-10-4-5-11-22(21)19-31/h1-12,15,18H,13-14,16-17,19H2/b24-18- |
InChI Key |
ZRFJNKQOUHMFPQ-MOHJPFBDSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CCC6=CC=CC=C6 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CCC6=CC=CC=C6 |
Origin of Product |
United States |
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